molecular formula C4H8O4 B3056052 Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- CAS No. 68516-39-2

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-

Cat. No.: B3056052
CAS No.: 68516-39-2
M. Wt: 120.1 g/mol
InChI Key: ULMZOZMSDIOZAF-UHFFFAOYSA-N
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Description

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-, also known as 2,2-bis(hydroxymethyl)propionic acid, is an organic compound with the molecular formula C5H10O4. It is a white crystalline solid that is odorless and non-toxic. This compound contains both carboxyl and hydroxyl functional groups, making it versatile for various chemical reactions and applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- can be synthesized through several methods. One common method involves the base-induced hydration of acrylic acid followed by reacidification . Another synthesis route includes the cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Additionally, hydrolysis of propiolactone is another viable route .

Industrial Production Methods

In industrial settings, the production of propanoic acid, 3-hydroxy-2-(hydroxymethyl)- often involves the reaction of formaldehyde with isobutyric acid under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) are often used to facilitate esterification reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Isobutyric acid
  • 3-Hydroxypropionic acid
  • 2,2-Dimethylolpropionic acid

Uniqueness

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, from industrial applications to advanced scientific research .

Properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMZOZMSDIOZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540189
Record name 3-Hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68516-39-2
Record name 3-Hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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